Product packaging for Methyl 2-aminooxazole-5-carboxylate(Cat. No.:CAS No. 934236-40-5)

Methyl 2-aminooxazole-5-carboxylate

Cat. No.: B3022598
CAS No.: 934236-40-5
M. Wt: 142.11 g/mol
InChI Key: VQBWVCIAVLMOOS-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

The oxazole nucleus is a cornerstone in medicinal chemistry and other research areas due to its unique structural and electronic properties. semanticscholar.org These five-membered aromatic rings can readily interact with biological targets like enzymes and receptors through various non-covalent bonds, leading to a wide spectrum of biological activities. semanticscholar.org Consequently, oxazole derivatives have been successfully developed as therapeutic agents for a multitude of diseases. pharmaguideline.com Their broad utility stems from their role as a bioisostere for other chemical groups, meaning they can replace other structures in a molecule without losing desired biological activity, sometimes even enhancing it. nih.gov Research has demonstrated that oxazole-containing compounds exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, highlighting their importance in drug discovery. pharmaguideline.com

Contextualization of Methyl 2-Aminooxazole-5-carboxylate as a Key Building Block

This compound serves as a fundamental starting material, or building block, for the synthesis of more complex molecules. chemimpex.com Its structure, featuring an oxazole core with an amino group at the 2-position and a methyl carboxylate group at the 5-position, provides multiple reactive sites for chemical modification. This allows chemists to systematically build larger, more intricate molecules with specific functions.

Role in Pharmaceutical Research and Development

The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry. This is because it is a bioisosteric equivalent to the well-known 2-aminothiazole (B372263) scaffold, which is found in numerous approved drugs. nih.gov By replacing the sulfur atom of a thiazole (B1198619) with an oxygen atom to create an oxazole, chemists can potentially improve a drug candidate's properties, such as its solubility or metabolic stability. nih.gov this compound is specifically utilized as a foundational piece in synthesizing novel pharmaceuticals, including those aimed at treating neurological disorders. chemimpex.com Its structure is integral to developing new drugs with potentially enhanced effectiveness. chemimpex.com

Utility in Material Science

In the field of material science, the oxazole ring and its derivatives are explored for their potential in creating advanced materials. Specifically, they are investigated for their use in developing polymers with tailored chemical properties for various industrial applications. chemimpex.com A related class of compounds, poly(2-oxazoline)s, are well-studied for their biocompatibility and are used in biomedical applications like drug delivery and tissue engineering. sigmaaldrich.comnih.gov This highlights the versatility of the oxazole family in creating functional polymers and smart materials. sigmaaldrich.commdpi.com

Historical Perspectives on Oxazole Synthesis and Functionalization

The synthesis of the oxazole ring has been a subject of study for over a century, with several named reactions forming the classical foundation of oxazole chemistry.

Robinson-Gabriel Synthesis: First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com It has been a widely used method for preparing a variety of oxazole-containing molecules. pharmaguideline.comwikipedia.org

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this was one of the earliest methods to produce 2,5-disubstituted oxazoles. wikipedia.org The reaction condenses a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org

Van Leusen Oxazole Synthesis: A more modern and highly versatile method, the Van Leusen reaction, reported in 1972, uses tosylmethylisocyanide (TosMIC) as a key reagent. mdpi.comorganic-chemistry.org This reaction allows for the straightforward preparation of 5-substituted oxazoles from aldehydes and has become a favored strategy for synthesizing oxazole-based medicinal compounds. mdpi.comnih.gov

These foundational methods, along with newer developments, provide chemists with a robust toolbox for constructing the oxazole core and functionalizing it to create compounds like this compound for diverse applications.

Chemical Properties of this compound

PropertyValue
CAS Number 934236-40-5 manchesterorganics.com
Molecular Formula C₅H₆N₂O₃
Synonyms Methyl 2-amino-1,3-oxazole-5-carboxylate chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3 B3022598 Methyl 2-aminooxazole-5-carboxylate CAS No. 934236-40-5

Properties

IUPAC Name

methyl 2-amino-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBWVCIAVLMOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650080
Record name Methyl 2-amino-1,3-oxazole-5-carboxylate
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Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-40-5
Record name Methyl 2-amino-5-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934236-40-5
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Record name Methyl 2-amino-1,3-oxazole-5-carboxylate
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Record name methyl 2-amino-1,3-oxazole-5-carboxylate
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Advanced Synthetic Methodologies for Methyl 2 Aminooxazole 5 Carboxylate and Its Derivatives

Classical Approaches to 2-Aminooxazole Core Synthesis

Traditional methods for the synthesis of the 2-aminooxazole scaffold have been foundational in organic chemistry, providing reliable routes to these important heterocycles. These approaches often involve condensation reactions and named reactions that have been refined over many years.

Condensation Reactions with Urea (B33335) and Alpha-Halo Ketones/Esters

A well-established method for forming the 2-aminooxazole ring involves the condensation of urea or its derivatives with α-halo ketones or α-halo esters. This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, provides a direct route to 2-aminooxazoles. The reaction of an α-bromo ketone with urea, for instance, can yield the corresponding 2-aminooxazole. acs.org However, this method can sometimes be limited by the availability and stability of the α-halo ketone starting materials.

A study on the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives utilized the microwave-assisted reaction of p-substituted 2-bromoacetophenone (B140003) with urea in the presence of dimethylformamide (DMF). ijpsonline.com This highlights a modification of the classical approach to improve reaction conditions and efficiency.

Variations of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for constructing oxazoles from 2-acylamino-ketones through a cyclodehydration reaction. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus oxychloride. wikipedia.org The required 2-acylamino-ketone precursors can be prepared through methods like the Dakin-West reaction. wikipedia.org

While the classical Robinson-Gabriel synthesis is robust, variations have been developed to enhance its utility and scope. For example, a solid-phase synthesis of oxazoles has been developed from dipeptides by oxidation of the side-chain followed by a Wipf and Miller cyclodehydration, which is a modification of the Robinson-Gabriel approach. wikipedia.org Furthermore, a tandem Ugi and Robinson-Gabriel synthesis has been reported, where the Ugi reaction intermediate is ideally suited for cyclodehydration with sulfuric acid to form the oxazole (B20620) core. nih.govnih.gov This one-pot sequence allows for the rapid assembly of complex 2,4,5-trisubstituted oxazoles. nih.govnih.gov

Table 1: Comparison of Classical Synthesis Approaches

Methodology Key Reactants Typical Conditions Advantages Limitations
Condensation with Urea α-Halo Ketone/Ester, Urea Varies, can be heated or microwave-assisted Direct route to 2-aminooxazoles Availability and stability of α-halo ketones
Robinson-Gabriel Synthesis 2-Acylamino-ketone Strong acid (e.g., H₂SO₄, POCl₃) Versatile for substituted oxazoles Requires pre-functionalized starting material

Contemporary and Green Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. This has led to the emergence of several innovative strategies for the synthesis of oxazole derivatives, including methyl 2-aminooxazole-5-carboxylate.

One-Pot Multicomponent Reactions for Oxazole Formation

One-pot multicomponent reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the synthesis of substituted oxazoles.

A notable example is the visible-light-induced three-component reaction for the construction of 2,4,5-trisubstituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. researchgate.netrsc.org This method is catalyst- and additive-free, showcasing a green approach to oxazole synthesis. rsc.org Another MCR involves a [2+2+1] cycloaddition of alkynes, nitriles, and an oxygen atom source, such as iodosobenzene (B1197198) with trifluoromethanesulfonic acid, to regioselectively form highly substituted oxazoles. researchgate.net

Catalyst-Free Methods and Environmentally Benign Solvents

The development of catalyst-free synthetic methods is a key goal in green chemistry. Several catalyst-free approaches for the synthesis of oxazole and benzoxazole (B165842) derivatives have been reported. For instance, the synthesis of N-substituted benzoxazole analogues can be achieved through a catalyst-free intramolecular Smiles rearrangement. nih.govacs.org

The use of environmentally benign solvents, such as water or ionic liquids, is another important aspect of green synthesis. A catalyst-free, microwave-assisted procedure for synthesizing N-alkylated 2-aminobenzo[d]oxazoles has been developed using water as a green medium. researchgate.net Similarly, the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), has been improved by using ionic liquids as a recyclable solvent. organic-chemistry.org

Microwave-Assisted Synthesis of Oxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various oxazole derivatives.

For example, 2-aminooxazole derivatives have been synthesized by irradiating a mixture of an aromatic ketone, urea or thiourea, and iodine in a microwave cavity. ijpsonline.com This method offers a rapid and efficient route to these compounds. ijpsonline.com Another report describes the microwave-assisted synthesis of 2-aminothiazole (B372263) and 2-aminooxazole derivatives, highlighting the green chemistry approach of this technique. researchgate.netjusst.orgjusst.org

Table 2: Overview of Contemporary Synthetic Strategies

Strategy Key Features Example Reaction Advantages
One-Pot Multicomponent Reactions Multiple bonds formed in a single operation Visible-light-induced reaction of ylides, carboxylic acids, and nitriles High efficiency, atom economy, reduced waste
Catalyst-Free Methods Avoids the use of metal catalysts Intramolecular Smiles rearrangement for N-substituted benzoxazoles Reduced cost, toxicity, and environmental impact
Environmentally Benign Solvents Utilizes solvents like water or ionic liquids Microwave-assisted synthesis of N-alkylated 2-aminobenzo[d]oxazoles in water Improved safety, reduced pollution, potential for solvent recycling
Microwave-Assisted Synthesis Rapid heating, shorter reaction times Reaction of aromatic ketones, urea, and iodine under microwave irradiation Increased reaction rates, higher yields, energy efficiency

Polymer-Supported Synthetic Routes for Aminooxazoles

Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and parallel synthesis. These benefits have been harnessed for the synthesis of oxazole and aminooxazole derivatives.

One effective solid-phase methodology has been developed for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives, which are structurally related to aminooxazoles. researchgate.net The key step in this process involves the preparation of a polymer-bound 2-aminobenzo[d]oxazole resin via the cyclization of a resin-attached 2-hydroxyphenylthiourea. researchgate.net This immobilized core structure can then undergo further functionalization with various electrophiles, such as alkyl halides or acyl halides, to generate a library of substituted aminobenzoxazoles before the final product is cleaved from the resin. researchgate.net

Another powerful technique adapted for solid-phase synthesis is the van Leusen oxazole synthesis. This method has been successfully employed using a polymer-bound equivalent of tosylmethyl isocyanide (TosMIC). Researchers have developed a polystyrene-SO₂-CH₂-NC resin, which reacts with various aldehydes to produce 5-substituted oxazoles. nih.gov This approach demonstrates the versatility of isocyanide resins and their potential for creating diverse oxazole libraries through solid-phase techniques. nih.gov

The general workflow for such a polymer-supported synthesis is outlined below:

StepDescriptionPurpose
1ImmobilizationAn appropriate starting material is anchored to a solid support (e.g., polystyrene resin).
2CyclizationThe resin-bound precursor undergoes a cyclization reaction to form the oxazole ring.
3FunctionalizationThe immobilized oxazole core is modified by reacting with various reagents to introduce diversity.
4CleavageThe final, purified product is cleaved from the solid support.

Regioselective Functionalization of the Oxazole Ring System

Achieving specific substitution patterns on the oxazole ring is critical for modulating the biological activity of the resulting compounds. Regioselective functionalization allows for the precise modification of the C-2, C-4, and C-5 positions.

Direct functionalization of a pre-formed oxazole ring can be accomplished through selective metalation. The use of sterically hindered magnesium and zinc amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), enables the regioselective deprotonation of the oxazole ring. nih.gov This allows for successive metalations and subsequent reactions with a wide array of electrophiles, including aryl halides, acid chlorides, and silylating agents, to furnish highly functionalized 2,4,5-trisubstituted oxazoles. nih.gov The choice of base and reaction conditions dictates the site of metalation, providing controlled access to specific isomers. Lithio intermediates have also been utilized for the synthesis of substituted oxazoles via carbanion methodology. acs.org

Alternatively, the substitution pattern can be established during the construction of the heterocyclic ring itself. Several methods achieve this with high regioselectivity:

Transition-metal free heterocyclization: A reaction between 1,3-diynes and N,O-bis(trimethylsilyl)acetamide in the presence of a base like t-BuOK can regioselectively produce 2,4,5-trisubstituted oxazoles in high yields. acs.orgacs.org

Gold-catalyzed cycloaddition: A highly regioselective intermolecular [3+2]-cycloaddition between unsymmetrical internal alkynes and an N-nucleophilic 1,3-N,O-dipole equivalent, catalyzed by gold, yields 2,4,5-(hetero)aryl substituted oxazoles. acs.org

Van Leusen Oxazole Synthesis: This classic method involves the reaction of an aldehyde with TosMIC to form 5-substituted oxazoles, demonstrating a reliable way to functionalize the C-5 position from the outset. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, providing a powerful method for introducing diversity to the oxazole scaffold.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C–N) bonds. This reaction is exceptionally useful for the synthesis of N-aryl and N-alkyl amines from aryl halides or triflates and has become a cornerstone for preparing N-substituted 2-aminooxazoles. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups, often succeeding where traditional methods like nucleophilic aromatic substitution fail.

A general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.

The synthesis of N,4-disubstituted-2-aminooxazoles has been effectively demonstrated using a two-step procedure that culminates in a Buchwald-Hartwig reaction. First, an α-bromoacetophenone is condensed with urea to form the 4-substituted-2-aminooxazole core. This intermediate is then coupled with a desired aryl halide using a palladium catalyst to furnish the final N-arylated product.

The success of the coupling is highly dependent on the careful optimization of reaction parameters. Key variables include the choice of palladium source, the phosphine (B1218219) ligand, the base, and the solvent. For instance, in the development of a synthesis for a complex pyrazolo[3,4-d]pyrimidine derivative, various conditions were screened to optimize a challenging Buchwald-Hartwig coupling. acs.org This highlights the critical role that ligand selection (e.g., RuPhos) and the choice of base and protecting groups play in achieving high yields for sterically hindered or complex substrates. acs.org

Table of Examined Buchwald-Hartwig Reaction Components acs.org

Component Variables Examined Impact
Palladium Source Various Pd precatalysts Moderate impact on yield.
Ligand XPhos, SPhos, RuPhos, etc. Significant impact; RuPhos proved optimal for the target reaction.
Base K₂CO₃, Cs₂CO₃, KHMDS Strong, non-nucleophilic bases like KHMDS showed better results.
Protecting Group THP, PMB, SEM Proved to have a major impact; SEM was optimal for feasibility.

Introduction of Diverse Substituents via Cross-Coupling Reactions

Enantioselective Synthesis of Chiral this compound Analogs

The synthesis of chiral molecules with high enantiomeric purity is a primary goal in pharmaceutical chemistry. For analogs of this compound, enantioselective strategies often rely on the use of chiral starting materials derived from the natural chiral pool.

A robust method for preparing chiral 2-aminoalkyloxazole-5-carboxylates involves a photochemical rearrangement of N-acylated isoxazol-5(2H)-ones. In this approach, natural or synthetic chiral phthalimidylamino acids are coupled to an ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate precursor using a carbodiimide. The resulting N-acylated product, upon irradiation with UV light (e.g., at 300 nm) in a solvent like acetone, undergoes a smooth rearrangement to form the corresponding 2-[(phthalimido)alkyl]oxazole-5-carboxylate. Subsequent removal of the phthalimido protecting group yields the desired chiral 2-aminoalkyloxazole ester.

This synthetic sequence is advantageous because it proceeds without significant racemization at any step, effectively transferring the chirality of the starting amino acid to the final oxazole product. This method has been successfully applied to produce a variety of 2-aminoalkyloxazole carboxylates derived from different amino acids, demonstrating its utility in generating chiral building blocks for peptide and natural product synthesis.

Reactivity and Mechanistic Studies of Methyl 2 Aminooxazole 5 Carboxylate

Nucleophilic Reactivity at the Amino Group

The amino group at the C2 position is a primary site for nucleophilic reactions. Its reactivity is modulated by the electron-withdrawing character of both the adjacent oxazole (B20620) ring and the ester group at C5.

Acylation is a common transformation of the amino group. The reaction of methyl 2-aminooxazole-5-carboxylate with acylating agents like acid chlorides or anhydrides, typically in the presence of a base, yields the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride and a base such as triethylamine (B128534) affords methyl 2-(acetylamino)oxazole-5-carboxylate. These acylation reactions are crucial for protecting the amino group or for introducing new functional groups.

The amino group can also undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This transformation, which usually requires acidic or basic catalysis, involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon. The resulting imines are valuable intermediates for further synthetic manipulations.

N-alkylation of the amino group is another potential reaction, though it can be more challenging due to the decreased nucleophilicity of the amino group resulting from the electron-withdrawing effects of the heterocyclic ring. Consequently, stronger alkylating agents and more forcing reaction conditions are often necessary to achieve significant yields of N-alkylated products.

Table 1: Examples of Nucleophilic Reactions at the Amino Group

Reaction Type Reagent Example Product Example
Acylation Acetyl chloride/Triethylamine Methyl 2-(acetylamino)oxazole-5-carboxylate
Schiff Base Formation Benzaldehyde Methyl 2-(benzylideneamino)oxazole-5-carboxylate
N-Alkylation Methyl iodide Methyl 2-(methylamino)oxazole-5-carboxylate

Electrophilic Substitution on the Oxazole Ring

Despite this, electrophilic substitution can occur, with the C4 position being the most probable site of attack due to it being the most electron-rich carbon in the ring. Halogenation, for instance, can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often requiring catalysis or initiation to proceed effectively.

Reactions Involving the Ester Functionality

The methyl ester group at the C5 position is amenable to various standard ester transformations.

Saponification, the hydrolysis of the ester under basic conditions, readily converts this compound to its corresponding carboxylic acid, 2-aminooxazole-5-carboxylic acid. This is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup. The resulting carboxylic acid is a key intermediate for further derivatization, such as amide bond formation.

The ester can also undergo transesterification, where the methyl group is exchanged for a different alkyl or aryl group by reacting the compound with an alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester functionality, which can influence the molecule's physical and chemical properties.

Reduction of the ester to a primary alcohol, (2-aminooxazol-5-yl)methanol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This reaction provides access to a different class of derivatives with a hydroxymethyl group at the C5 position.

Table 2: Examples of Reactions at the Ester Functionality

Reaction Type Reagent Example Product Example
Saponification NaOH(aq), then H⁺ 2-Aminooxazole-5-carboxylic acid
Transesterification Ethanol/H⁺ or EtO⁻ Ethyl 2-aminooxazole-5-carboxylate
Reduction LiAlH₄ (2-Aminooxazol-5-yl)methanol

Exploration of Reaction Mechanisms in Oxazole Ring Formation and Functionalization

The formation of the 2-aminooxazole ring is a subject of mechanistic investigation. A prevalent synthetic method involves the reaction of an α-haloketone with urea (B33335) or a similar compound. The proposed mechanism involves an initial nucleophilic attack of a urea nitrogen atom on the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the oxazole ring. nih.gov

Modern synthetic methods also include gold-catalyzed reactions that proceed via α-oxocarbene intermediates. nih.govresearchgate.net Mechanistic studies of these reactions, sometimes employing techniques like delayed reactant labeling mass spectrometry, have provided insights into the competition between different reaction pathways. nih.govresearchgate.net Other approaches to oxazole synthesis include methods starting directly from carboxylic acids and employing reagents like triflylpyridinium, which proceed through an in situ generated acylpyridinium salt. acs.org

The functionalization of the 2-aminooxazole scaffold is also an area of active research. For instance, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been utilized for the functionalization of related benzoxazole (B165842) systems. nih.govacs.org Computational and experimental studies are often employed to elucidate the mechanisms of these functionalization reactions, providing a deeper understanding of the electronic and steric factors that govern the reactivity of these heterocyclic systems.

Medicinal Chemistry Applications of Methyl 2 Aminooxazole 5 Carboxylate Scaffolds

Design and Synthesis of Bioactive Compounds

The structural attributes of methyl 2-aminooxazole-5-carboxylate make it an attractive starting point for creating more complex molecules with potential therapeutic applications.

This compound is a key component in the synthesis of novel pharmaceuticals. chemimpex.com The 2-aminooxazole motif, in particular, is considered a "privileged scaffold" in medicinal chemistry. This is because replacing other heterocyclic rings, such as 2-aminothiazole (B372263), with a 2-aminooxazole can lead to improved physicochemical properties and efficacy in drug candidates. acs.org This strategy of isosteric replacement, where one atom or group of atoms is swapped for another with similar properties, is a foundational concept in early-stage drug discovery. acs.orgnih.gov

The this compound scaffold has been utilized by researchers in the development of new anti-inflammatory agents. chemimpex.com Its structural framework allows for modifications that can be tailored to interact with biological targets relevant to inflammatory processes.

The development of antimicrobial drugs is a significant application for this compound. chemimpex.com The 2-aminooxazole scaffold is a key feature in the discovery of new agents to combat infectious diseases like tuberculosis. acs.orgnih.gov In one area of research, a series of substituted N-oxazolyl-carboxamides were synthesized and tested against several microbial species. The oxazole-containing compounds demonstrated high activity against mycobacteria, particularly Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

Table 1: Antimicrobial Activity of a Representative N-Oxazolyl-carboxamide Derivative nih.gov
Compound ClassTarget OrganismReported Activity (MIC)
Substituted N-oxazolyl-carboxamidesMycobacterium tuberculosis H37Ra3.13 µg/mL

This compound also serves as a foundational structure in the creation of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The unique structure of the compound facilitates the development of novel drugs with the potential for enhanced efficacy in this therapeutic area. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding how the structure of a molecule relates to its biological activity is crucial for designing effective drugs. SAR studies on derivatives of this scaffold provide valuable insights for medicinal chemists.

A key strategy in medicinal chemistry involves the isosteric replacement of the 2-aminothiazole ring with a 2-aminooxazole ring. acs.org This substitution, replacing the sulfur atom of the thiazole (B1198619) with an oxygen atom, can have a significant and beneficial impact on the molecule's properties. acs.org The primary advantages of this substitution include a potentially lower rate of metabolism, as the oxygen atom is not susceptible to the same oxidation that the sulfur atom in the thiazole ring can undergo. acs.org Furthermore, this change can lead to a decrease in the calculated logP (ClogP), which often results in improved solubility. acs.org Studies comparing 2-aminooxazole derivatives with their 2-aminothiazole counterparts have shown that the oxazoles can exhibit corresponding antimicrobial activity while potentially avoiding some of the liabilities associated with thiazoles, such as acting as pan-assay interference compounds (PAINS). acs.orgnih.gov

Table 2: Comparative Properties of Isosteric Scaffolds acs.orgnih.gov
ScaffoldKey PropertyImplication in Drug Design
2-AminothiazoleContains an oxidizable sulfur atomPotential for metabolic inactivation
2-AminooxazoleLacks an easily oxidizable atom in the ringPotentially lower metabolism rate, improved metabolic stability
2-AminothiazoleHigher ClogP (Calculated Lipophilicity)May have lower aqueous solubility
2-AminooxazoleLower ClogP (Calculated Lipophilicity)Potential for improved aqueous solubility

Computational Approaches in Drug Design Utilizing this compound Scaffolds

In the realm of modern drug discovery, computational methods are indispensable tools for the rational design and development of new therapeutic agents. While specific research focusing exclusively on this compound is limited, extensive computational studies have been conducted on structurally similar scaffolds, such as 2-aminothiazole and benzoxazole (B165842) derivatives. These studies provide a valuable framework for understanding the potential applications of computational approaches to the this compound core. By examining these analogous compounds, we can infer how computational techniques can be leveraged to explore the medicinal chemistry applications of this scaffold.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for designing more potent and selective drugs.

Molecular Docking studies predict the preferred orientation of a molecule when bound to a receptor. For instance, in studies involving 2-aminothiazole derivatives, molecular docking has been instrumental in identifying key interactions with cancer-related targets like Aurora kinase and the Hec1/Nek2 protein complex. tandfonline.comnih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. For example, derivatives of 2-aminothiazole have been shown to form hydrogen bonds with specific amino acid residues in the active site of Aurora kinase, a key enzyme in tumor growth. nih.gov Similarly, docking studies on benzimidazole-1,3,4-oxadiazole derivatives, which share heterocyclic motifs with the oxazole (B20620) scaffold, have elucidated their binding modes within the DNA-topoisomerase I complex, highlighting their potential as anticancer agents. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction over time. Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose and to calculate binding free energies. For designed 2-aminothiazole derivatives targeting Aurora kinase, MD simulations have been used to confirm the stability of the ligand within the active site, analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over the simulation period. nih.gov These simulations offer a deeper understanding of the conformational changes that may occur upon ligand binding and help refine the design of more effective inhibitors.

Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Analogous Scaffolds

Compound ClassTarget ProteinKey FindingsReference
2-Aminothiazole DerivativesAurora Kinase (1MQ4)Excellent binding interactions, with one derivative showing a docking score of -9.67 kcal/mol. MD simulations confirmed stable binding. nih.gov
2-Aminothiazole DerivativesHec1/Nek2Docking studies helped identify key interactions, and MD simulations were used to predict the free binding energies of the designed molecules. tandfonline.com
Benzimidazole-1,3,4-oxadiazole DerivativesDNA-Topoisomerase IDocking studies determined probable interactions within the DNA-Topo I enzyme complex, correlating with potent cytotoxic activities. nih.gov
2-(5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole DerivativesGABA-A Receptor (1OHY, 1OHV)Docking results showed a high number of hydrogen bond interactions with the target proteins, suggesting potential anticonvulsant activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

QSAR studies have been successfully applied to various heterocyclic scaffolds analogous to this compound. For a series of 2-aminothiazole derivatives with inhibitory activity against Aurora A kinase, 2D-QSAR models were developed using genetic algorithms and multiple linear regression. nih.gov These models identified significant molecular descriptors that influence the biological activity. Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided three-dimensional contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.gov

In another study focusing on 2-aminothiazole derivatives as anticancer agents targeting Hec1/Nek2, a statistically significant QSAR model was generated, which was then used to guide the design of new, more potent inhibitors. tandfonline.com The robustness of these models is typically evaluated using various statistical parameters, as detailed in the table below.

Table 2: Statistical Parameters of Representative QSAR Models for Analogous Scaffolds

Compound ClassTargetQSAR Model StatisticsReference
2-Aminothiazole DerivativesAurora A Kinase2D-QSAR: R² = 0.828, Q² = 0.7713D-QSAR (CoMFA): q² = 0.695, r² = 0.9773D-QSAR (CoMSIA): q² = 0.698, r² = 0.960 nih.gov
2-Aminothiazole DerivativesHec1/Nek2 InhibitorsQSAR Model: Q²LOO = 0.7965, R² = 0.8436, R²ext = 0.6308 tandfonline.com
2-Amino Thiazole DerivativesAurora Kinase InhibitorsQSAR Model: R² = 0.8902, Q²LOO = 0.7875, R²ext = 0.8735 nih.gov

R²: Coefficient of determination; Q² or q²: Cross-validated correlation coefficient; R²ext: External validation coefficient; LOO: Leave-one-out cross-validation.

Agrochemical and Material Science Research Utilizing Methyl 2 Aminooxazole 5 Carboxylate

Development of Herbicides and Fungicides

There is currently no significant body of publicly available research demonstrating the use of Methyl 2-aminooxazole-5-carboxylate as a lead compound or intermediate in the development of novel herbicides or fungicides. Scientific studies and patents in the agrochemical sector that focus on azole-based active ingredients tend to concentrate on other structural motifs.

While the broader class of oxazole-containing compounds has been investigated for potential bioactivity, specific research findings on the herbicidal or fungicidal properties of this compound are not documented in accessible scientific journals or patent literature. The inherent reactivity of the 2-aminooxazole scaffold could theoretically allow for its incorporation into molecules with potential agrochemical activity, but this remains a hypothetical avenue for future exploration rather than a documented area of research.

Creation of Advanced Materials with Specific Functionalities

Similarly, the application of this compound in material science for creating advanced materials is not a well-documented field of study. The bifunctional nature of the molecule, possessing both an amino group and a carboxylate ester, suggests its potential as a monomer or a functional building block in polymer chemistry and for surface modification. However, concrete examples and detailed research findings are not present in the available literature.

Polymer Synthesis

The synthesis of polymers utilizing this compound as a monomeric unit has not been reported in peer-reviewed publications. In theory, the amino and ester functionalities could be engaged in polymerization reactions, such as polycondensation, to form polyamides or other copolymers. Such polymers might exhibit unique thermal or mechanical properties due to the presence of the oxazole (B20620) ring. However, without experimental data, any discussion of potential properties remains speculative.

Coatings and Functionalized Surfaces

The use of this compound in the formulation of coatings or for the functionalization of surfaces is another area lacking in dedicated research. The compound's structure could lend itself to creating functional surfaces with specific chemical properties, potentially for applications in sensors, biocompatible materials, or as adhesion promoters. Despite this theoretical potential, there are no published studies that have investigated or demonstrated these applications.

Analytical and Spectroscopic Characterization Techniques for Methyl 2 Aminooxazole 5 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Methyl 2-aminooxazole-5-carboxylate and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Detailed research findings on derivatives of 2-aminooxazole-5-carboxylate, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, offer valuable insights into the expected NMR spectral features. In the ¹H NMR spectrum of a piperidine-substituted derivative, the methine proton of the 1,2-oxazole ring is observed as a singlet at approximately δ 8.46 ppm. beilstein-journals.org The methyl protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around δ 1.47 ppm. beilstein-journals.org For some N-Boc-substituted heterocyclic compounds, the presence of two sets of signals in the NMR spectra can be attributed to the dynamic equilibrium between two rotational conformers of the Boc moiety. beilstein-journals.org

The ¹³C NMR spectrum provides characteristic signals for the carbon skeleton. For a 1,2-oxazole derivative, the signals for the ring carbons appear at distinct chemical shifts: C-4 at approximately δ 108.3 ppm, C-3 at δ 150.2 ppm, and C-5 at δ 179.5 ppm. beilstein-journals.org Two-dimensional NMR techniques, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are instrumental in confirming structural assignments. For instance, long-range correlations between the methylene (B1212753) protons of an azetidine (B1206935) moiety and the quaternary carbon C-5 of the 1,2-oxazole ring have been observed, confirming the connectivity of the substituent. beilstein-journals.org

Furthermore, ¹⁵N NMR spectroscopy can provide specific information about the nitrogen atoms within the molecule. In a study of a piperidine-substituted 1,2-oxazole-4-carboxylate, the nitrogen of the piperidine (B6355638) ring resonated at approximately δ -294.6 ppm, while the 1,2-oxazole nitrogen appeared at δ -3.1 ppm. beilstein-journals.org

Table 1: Representative NMR Data for a Methyl 5-(N-Boc-piperidinyl)-1,2-oxazole-4-carboxylate Derivative beilstein-journals.org

NucleusChemical Shift (δ, ppm)Multiplicity / Remarks
¹H8.46s (1,2-oxazole methine H)
1.47s (Boc-group methyl H)
¹³C179.5C-5 (1,2-oxazole)
150.2C-3 (1,2-oxazole)
108.3C-4 (1,2-oxazole)
¹⁵N-3.11,2-oxazole N
-294.6Piperidine N

s: singlet

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound and its derivatives, both low-resolution and high-resolution mass spectrometry (HRMS) are employed.

Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing a clear indication of the molecular weight. For instance, in the characterization of related 2-aminothiazole (B372263) derivatives, the molecular ion peak (M+) was readily observed. rsc.org

Table 2: Predicted m/z Values for Major Adducts of 2-Aminooxazole-5-carboxylic acid

AdductPredicted m/z
[M+H]⁺129.02947
[M+Na]⁺151.01141
[M-H]⁻127.01491
[M+NH₄]⁺146.05601

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, key absorptions are expected for the amino group (N-H stretching), the ester carbonyl group (C=O stretching), and the oxazole (B20620) ring (C=N and C-O-C stretching). For the related compound, 2-(aminomethyl)thiazole-5-carboxylic acid, diagnostic IR peaks include N-H₂ stretching vibrations around 3300 cm⁻¹ and a C=O stretching vibration for the carboxylic acid at approximately 1700 cm⁻¹. In the IR spectra of various ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, characteristic peaks for N-H, C=O, and C-O bonds are consistently observed. rsc.orgrsc.org

Table 3: Expected IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3500 - 3300
Ester Carbonyl (C=O)Stretching1750 - 1730
Oxazole Ring (C=N)Stretching1680 - 1620
Ester (C-O)Stretching1300 - 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. Studies on 2-aminooxazole have shown that it undergoes photodegradation under UV light, with absorption maxima that can be influenced by the solvent. nih.gov The UV-Vis spectrum of 2-aminothiazole, a close structural analog, has been reported and used to monitor its polymerization. svaklifesciences.com The electronic absorption spectra of benzimidazole (B57391) derivatives, which also contain a five-membered heterocyclic ring, have been studied both experimentally and theoretically, revealing transitions in the UV region. bmrb.io

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and conformational details, which are invaluable for a complete structural characterization.

While the crystal structure of this compound itself is not publicly available, the structures of several related derivatives have been determined. For example, the single-crystal X-ray diffraction analysis of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a derivative of 1,2-oxazole-4-carboxylate, unambiguously confirmed its molecular structure and stereochemistry. beilstein-journals.org Similarly, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate has been reported, revealing a nearly planar molecule with specific intermolecular interactions, such as π–π stacking and C—H⋯N hydrogen bonds, that stabilize the crystal lattice. google.com These studies on related oxazole-containing compounds provide a strong basis for understanding the likely solid-state conformation and packing of this compound and its derivatives.

Future Research Directions and Translational Prospects

Exploration of Novel Biological Activities

The 2-aminooxazole scaffold, a core component of Methyl 2-aminooxazole-5-carboxylate, is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. acs.org This has spurred investigations into a wide array of potential therapeutic applications.

Initial studies have demonstrated that derivatives of this compound class exhibit a spectrum of antimicrobial activities. For instance, a series of methyl‐2‐(arylideneamino) oxazol‐4ylamino) benzoxazole (B165842)‐5‐carboxylate derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net Notably, certain derivatives showed significant activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.net The substitution on the phenyl ring was found to influence the potency of the antimicrobial effect. researchgate.net

Furthermore, the structural similarity of 2-aminooxazoles to 2-aminothiazoles, a known pharmacophore in antitubercular agents, has prompted research into their efficacy against Mycobacterium tuberculosis. acs.org Encouragingly, some 2-aminooxazole-bearing compounds have shown promising activity against this pathogen. acs.org The potential advantages of the oxazole (B20620) ring over the thiazole (B1198619) ring, such as improved solubility and a potentially lower rate of metabolism, make this a particularly exciting area of exploration. acs.org

Beyond antimicrobial and antitubercular applications, the 2-aminothiazole (B372263) core, a close structural relative, is a key component in anticancer drugs like dasatinib. nih.govsemanticscholar.org This suggests that this compound and its derivatives could also be investigated for their antiproliferative effects on various cancer cell lines. nih.gov The versatility of the 2-aminothiazole scaffold in targeting a wide range of human cancerous cell lines further supports the exploration of its oxazole analogue in oncology. nih.gov

Development of High-Throughput Synthesis and Screening Methods

To efficiently explore the vast chemical space around this compound and identify lead compounds with desired biological activities, the development of high-throughput synthesis (HTS) and screening (HTS) methods is crucial.

Current synthetic strategies often involve multi-step processes. nih.gov While effective, these methods can be time-consuming and may not be amenable to the rapid generation of large compound libraries. Researchers are exploring more efficient, one-pot multicomponent reactions to streamline the synthesis of related heterocyclic systems like thiazolopyrimidines. clockss.org Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for related thiazole derivatives. nih.govclockss.org Adapting these modern synthetic methodologies to the production of a diverse library of this compound derivatives is a key future direction.

Once a library of compounds is generated, high-throughput screening assays are essential for rapidly evaluating their biological activity. These assays can be designed to assess various parameters, such as antimicrobial efficacy, cytotoxicity against cancer cell lines, or inhibition of specific enzymes. The data generated from these screens can then be used to build structure-activity relationships (SARs), which are critical for guiding the design of more potent and selective compounds.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. nih.gov

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can be used to develop sophisticated QSAR models that correlate the chemical structures of this compound derivatives with their biological activities. youtube.comyoutube.com These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By providing the model with a target profile, such as high potency against a specific bacterial strain and low toxicity, it can generate novel derivatives of this compound for synthesis and testing.

Target Identification and Validation: AI can analyze biological data to identify potential molecular targets for new drugs. nih.gov This can help researchers understand the mechanism of action of this compound and its derivatives and identify new therapeutic opportunities.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical part of the development process. youtube.com AI and ML models can be trained to predict these properties from the chemical structure, helping to identify potential liabilities early on. youtube.com

Sustainable and Scalable Production of this compound

As promising lead compounds emerge from research and development, the ability to produce them in a sustainable and scalable manner becomes paramount. The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to minimize environmental impact and improve efficiency.

Future research in this area will focus on:

Developing Greener Synthetic Routes: This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that reduce waste. archivemarketresearch.com

Process Intensification: Technologies that improve process efficiency, such as continuous flow chemistry, can lead to higher yields, reduced energy consumption, and smaller manufacturing footprints. archivemarketresearch.com

Biocatalysis: The use of enzymes to carry out specific chemical transformations can offer a highly selective and environmentally friendly alternative to traditional chemical methods.

The development of sustainable and scalable production methods will be essential for the eventual commercialization of any drugs derived from this compound, ensuring their accessibility and minimizing their environmental footprint. archivemarketresearch.com

Q & A

Q. Key Steps :

Cyclization : Use of Al(NO₃)₃ or Na dithionite to facilitate ring closure.

Functionalization : Introduction of amino and carboxylate groups via selective reactions (e.g., cyanogen bromide for amino group addition).

How can researchers optimize the regioselectivity in the synthesis of this compound derivatives?

Advanced Research Question
Regioselectivity in oxazole derivatives is influenced by substituent positioning and catalyst choice . For instance, in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives, electron-withdrawing groups (e.g., nitro or halogens) on aromatic rings enhance regioselectivity by directing cyclization to specific positions . Similarly, solvent polarity (e.g., aqueous ethanol) and temperature control can minimize side reactions in aza-Michael additions, as demonstrated in the synthesis of pyrazole-containing α-amino acids .

Q. Methodological Tips :

  • Use substituent effects to steer reaction pathways (e.g., para-nitro groups for meta-directing).
  • Optimize solvent systems (e.g., DMF for polar intermediates or dichloromethane for acid-sensitive reactions) .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.5–8.0 ppm) and methyl ester groups (δ 3.7–3.9 ppm) confirm structural integrity .
  • HRMS : Provides exact mass data (e.g., [M + H]⁺ peaks) to verify molecular formulas, as seen in thiazole-carboxamide derivatives .

Advanced Tip : Pair IR spectroscopy with computational modeling (e.g., DFT) to resolve ambiguities in carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) .

How should this compound be stored to maintain stability, and what factors degrade it?

Basic Research Question
Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Avoid exposure to moisture, as oxazole rings are prone to hydrolysis under acidic or basic conditions . Degradation is accelerated by:

  • Light : UV exposure can induce ring-opening reactions.
  • Heat : Temperatures >30°C promote decomposition, as observed in stability studies of benzoxazole analogs .

Validation Method : Monitor purity via HPLC with UV detection (λ = 254 nm) to track degradation products .

What strategies are effective in resolving contradictory spectral data for this compound derivatives?

Advanced Research Question
Contradictions often arise from tautomerism or solvent effects . For example:

  • Tautomeric Equilibria : Oxazole-amino tautomers can shift NMR signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to freeze dynamic processes .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may alter chemical shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign signals unambiguously .

Case Study : Inconsistent HRMS data for a nitro-substituted derivative was resolved by reanalyzing the sample under ESI+ mode , confirming the [M + Na]⁺ adduct instead of [M + H]⁺ .

How can researchers evaluate the biological activity of this compound in medicinal chemistry studies?

Advanced Research Question
Focus on structure-activity relationship (SAR) studies:

Enzyme Inhibition Assays : Test derivatives against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

Example : Benzoxazole-carboxamide analogs showed potent antitumor activity by inhibiting topoisomerase II, validated via comet assays and Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.